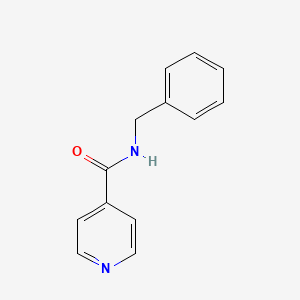

n-Benzylisonicotinamide

説明

Synthesis Analysis

The synthesis of n-Benzylisonicotinamide involves various methods. For instance, one method uses 1,1,2-trichloroethane, palladium 10% on activated carbon, and hydrogen in methanol at 20℃ for 9 hours . Another method uses Ce (III) immobilised on an aminated epichlorohydrin-activated agarose matrix at 140℃ for 8 hours .Molecular Structure Analysis

The molecular structure of n-Benzylisonicotinamide can be analyzed using various techniques such as X-ray, spectroscopy, and scattering techniques . The molecular weight of n-Benzylisonicotinamide is 212.25 g/mol.Chemical Reactions Analysis

The chemical reactions involving n-Benzylisonicotinamide can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of n-Benzylisonicotinamide can be analyzed using various techniques that are relevant in high-throughput biomaterials research . These techniques can provide information about the hardness, topography, and hydrophilicity of the compound .科学的研究の応用

Spirocyclic Piperidine Synthesis

- Electrophile-Induced Spirocyclization : n-Benzylisonicotinamide is used in the synthesis of spirocyclic piperidines, which are important in the creation of biologically active molecules. This process involves the treatment of N-arylisonicotinamides with trifluoromethanesulfonic anhydride, leading to spirocyclic dihydropyridines, precursors to valuable spirocyclic piperidines (Arnott et al., 2008).

Apoptosis Induction in Drug Discovery

- Cell- and Caspase-Based Apoptosis Assay : N-phenyl nicotinamides, including derivatives of n-Benzylisonicotinamide, have been identified as apoptosis inducers in the search for potential anticancer agents. This was determined using a phenotypic assay that led to the discovery of small molecules with apoptosis-inducing activities (Cai et al., 2006).

Radio- and Chemosensitization

- Mechanism of Action in Radiosensitization : The benzamides and nicotinamides, including n-Benzylisonicotinamide, are studied for their role in enhancing the effectiveness of radiotherapy. These compounds exhibit distinct mechanisms of action, such as apoptosis induction and inhibition of cell proliferation, contributing to their radiosensitizing properties (Pero et al., 1998).

Xanthine Oxidase Inhibition

- Design and Synthesis for XO Inhibition : N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which are structurally related to n-Benzylisonicotinamide, have been synthesized as potent inhibitors of xanthine oxidase. These derivatives act as mixed-type inhibitors, with the potential for treating diseases where XO is a contributing factor (Zhang et al., 2019).

Anti-Inflammatory Properties

- Inhibition of Inflammatory Responses : Benzamides and nicotinamides, including n-Benzylisonicotinamide, have shown potential in inhibiting tumor necrosis factor alpha and reducing inflammation. This action is possibly regulated by inhibition at the gene transcription level of NF-kB, which in turn inhibits TNFalpha and induces apoptosis (Pero et al., 1999).

Safety And Hazards

特性

IUPAC Name |

N-benzylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGMDKYIWMVZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

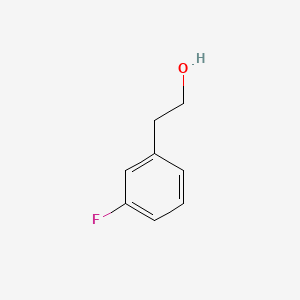

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283407 | |

| Record name | n-benzylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylpyridine-4-carboxamide | |

CAS RN |

6320-63-4 | |

| Record name | NSC525461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylpyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)